molecular formula C7H10FNO B2435953 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one CAS No. 2375273-58-6

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one

Cat. No. B2435953
CAS RN: 2375273-58-6
M. Wt: 143.161
InChI Key: JPRWUMSYEIAVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is a chemical compound . It is also known as 5-fluoro-2-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acid .


Synthesis Analysis

The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one and similar compounds has been a subject of research . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the structure of this compound, is the central core of the family of tropane alkaloids . The synthesis of this structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-azabicyclo[3.2.1]octan-2-one is complex, with a bicyclic structure that includes a seven-membered ring . The structure also includes a fluorine atom, which is likely to influence its chemical properties .

Scientific Research Applications

Biotransformation and Metabolic Pathways

  • A study by Słoczyńska et al. (2018) examined the metabolism of a related compound, a novel 5-HT7 receptor antagonist with antidepressant-like properties, using microsomes and microbial models. They identified multiple metabolites and predicted the compound to be a high-clearance agent, indicating its rapid metabolism in the body Słoczyńska et al., 2018.

Chemical Synthesis and Rearrangements

  • Krow et al. (2004, 2008) and others have conducted studies on the synthesis and rearrangements of similar azabicyclo[3.2.1]octane derivatives. These studies have led to the creation of novel compounds with various functional groups, demonstrating the flexibility and utility of this chemical framework in synthetic chemistry Krow et al., 2004; Krow et al., 2008.

Application in Medicinal Chemistry

  • Profeta et al. (2010) explored the synthesis of 5-aryl 2-azabicyclo[3.2.1]octane derivatives, highlighting their potential as triple re-uptake inhibitors with significant medicinal chemistry applications Profeta et al., 2010.

Asymmetric Synthesis and Stereochemistry

  • Martens and Lübben (1991) focused on the enantiomerically pure bicyclic pyrrolidine derivatives, which are vital for asymmetric syntheses in organic chemistry Martens & Lübben, 1991.

Pharmaceutical Imaging and Receptor Studies

  • Luo et al. (1996) investigated azabicyclo[3.2.1]octane derivatives as potential ligands for studying muscarinic receptor density using positron emission tomography, showing their relevance in neuroimaging and receptor research Luo et al., 1996.

properties

IUPAC Name

5-fluoro-3-azabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO/c8-7-2-1-5(3-7)6(10)9-4-7/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRWUMSYEIAVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)NC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-azabicyclo[3.2.1]octan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.